molecular formula C10H11ClN4 B2389333 1-(Quinolin-5-yl)guanidine hydrochloride CAS No. 57004-79-2

1-(Quinolin-5-yl)guanidine hydrochloride

Cat. No.: B2389333
CAS No.: 57004-79-2
M. Wt: 222.68
InChI Key: DZUKIJGOSIQWHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Quinolin-5-yl)guanidine hydrochloride is a chemical compound with the molecular formula C10H11ClN4 It is a derivative of guanidine and quinoline, both of which are known for their significant biological activities

Preparation Methods

The synthesis of 1-(Quinolin-5-yl)guanidine hydrochloride typically involves the reaction of quinoline derivatives with guanidine precursors. One common method includes the use of transition-metal-catalyzed guanylation reactions. For instance, the reaction of quinoline-5-carboxaldehyde with guanidine in the presence of a catalyst such as palladium or copper can yield the desired product . The reaction conditions often involve elevated temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-(Quinolin-5-yl)guanidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, where halogenated quinoline derivatives react with nucleophiles like amines or thiols to form substituted products.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, acetonitrile), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

1-(Quinolin-5-yl)guanidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Quinolin-5-yl)guanidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. For instance, guanidine derivatives are known to enhance the release of acetylcholine following a nerve impulse, which can slow the rates of depolarization and repolarization of muscle cell membranes . This interaction is crucial in understanding its potential therapeutic effects, particularly in neurological disorders.

Comparison with Similar Compounds

1-(Quinolin-5-yl)guanidine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structure, which allows it to exhibit properties of both guanidine and quinoline derivatives, making it a versatile compound for various applications.

Conclusion

This compound is a compound of significant interest due to its diverse applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable compound for scientific research and industrial processes.

Properties

IUPAC Name

2-quinolin-5-ylguanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4.ClH/c11-10(12)14-9-5-1-4-8-7(9)3-2-6-13-8;/h1-6H,(H4,11,12,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUKIJGOSIQWHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)N=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.